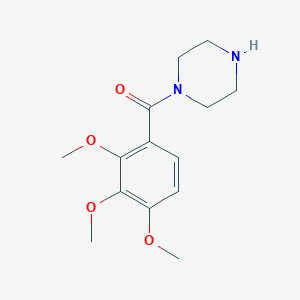
1-(2,3,4-Trimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4-Trimethoxybenzoyl)piperazine is an organic compound characterized by the presence of a piperazine ring bonded to a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxybenzoyl)piperazine typically involves the condensation of 2,3,4-trimethoxybenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions: 1-(2,3,4-Trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products Formed:
- Oxidation products include 2,3,4-trimethoxybenzoic acid.
- Reduction products include 1-(2,3,4-trimethoxybenzyl)piperazine.
- Substitution products vary depending on the nucleophile used .
科学研究应用
1-(2,3,4-Trimethoxybenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(2,3,4-Trimethoxybenzoyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular mechanisms involved .
相似化合物的比较
- 1-(2,3,4-Trimethoxybenzyl)piperazine
- 1-(3,4,5-Trimethoxybenzoyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Comparison: 1-(2,3,4-Trimethoxybenzoyl)piperazine is unique due to the specific arrangement of methoxy groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further investigation .
属性
IUPAC Name |
piperazin-1-yl-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-5-4-10(12(19-2)13(11)20-3)14(17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDCVBOCSMOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCNCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)
![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)
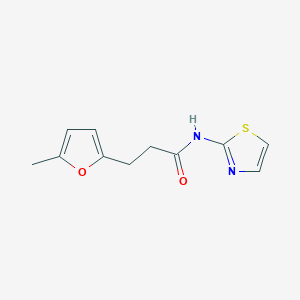
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B2852015.png)
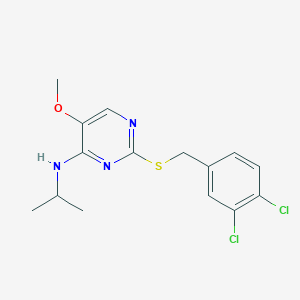
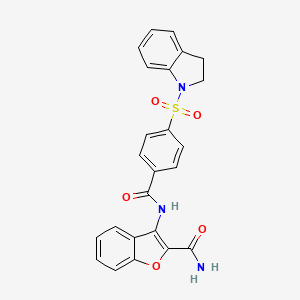
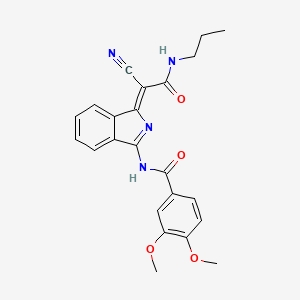
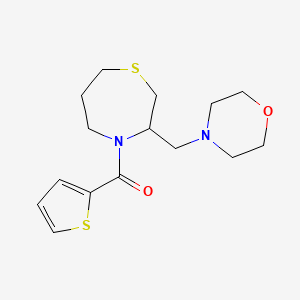
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B2852027.png)

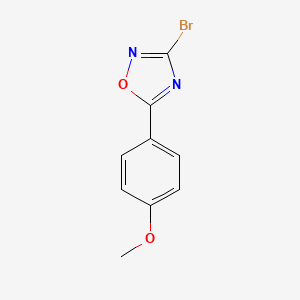
![N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2852030.png)


